2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₅NO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with isopropyl and methyl groups, making it a unique derivative with potential biological and chemical significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. Catalysts and solvents are carefully selected to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation under controlled conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. It may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For example, it could inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with signaling pathways . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure but without the isopropyl and methyl substitutions.
2-Methylquinolin-4-ol: A derivative with only a methyl group at the 2-position.
3-Isopropylquinolin-4-ol: A derivative with only an isopropyl group at the 3-position.
Uniqueness
2-Methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups may enhance its lipophilicity, stability, and interaction with biological targets compared to other quinoline derivatives .
Properties
IUPAC Name |
2-methyl-3-propan-2-yl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-8(2)12-9(3)14-11-7-5-4-6-10(11)13(12)15/h4-8H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDNYHSBEVKAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260220-63-0 |
Source
|
Record name | 2-methyl-3-(propan-2-yl)-1,4-dihydroquinolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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